1-(Indolin-1-yl)-2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone
Overview
Description
1-(Indolin-1-yl)-2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone is a complex organic compound featuring an indoline moiety, a quinoline ring, and a piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The piperidine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents at different positions on the quinoline and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation products: Quinone derivatives.
Reduction products: Dihydroquinoline derivatives.
Substitution products: Various substituted quinolines and piperidines.
Scientific Research Applications
Medicinal Chemistry: This compound has potential applications in drug discovery, particularly as a lead compound for the development of new pharmaceuticals. Its structural complexity and diverse functional groups make it a valuable scaffold for medicinal chemistry research.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Material Science: The compound's unique structure and properties may be useful in the development of new materials, such as organic semiconductors or advanced polymers.
Mechanism of Action
The exact mechanism of action of 1-(Indolin-1-yl)-2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
1-(Indolin-1-yl)ethan-1-one
2-(2-Methylpiperidin-1-yl)quinoline
Quinoline derivatives with various substituents
Uniqueness: 1-(Indolin-1-yl)-2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone is unique due to its combination of indoline, quinoline, and piperidine groups, which provides a high degree of structural complexity and potential for diverse chemical reactivity.
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering opportunities for innovation and advancement in both research and industry.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-18-7-4-5-15-27(18)23-13-12-20-9-6-11-22(25(20)26-23)30-17-24(29)28-16-14-19-8-2-3-10-21(19)28/h2-3,6,8-13,18H,4-5,7,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKRVGFSVVOOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(C=CC=C3OCC(=O)N4CCC5=CC=CC=C54)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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